molecular formula C11H15N3O3S B2707343 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034434-87-0

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2707343
CAS No.: 2034434-87-0
M. Wt: 269.32
InChI Key: TUQXZZQUMIOLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a chemical compound featuring a pyridazine core linked to a pyrrolidine ring modified with a cyclopropylsulfonyl group. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research . Compounds containing a pyridazine scaffold are frequently explored in early-stage research for their potential biological activities . The inclusion of a sulfonyl group in the molecular structure is a common feature in compounds developed as enzyme inhibitors, as this group can facilitate key binding interactions with biological targets . Researchers are investigating similar pyridazine derivatives for a range of potential applications, including use as fungicidal agents and as key intermediates in the synthesis of more complex molecules for pharmaceutical development, such as cyclin inhibitors for cancer research and antiviral agents . The specific mechanism of action for this compound is not fully elucidated and is a subject of ongoing research. Its research value is derived from its unique molecular architecture, which makes it a valuable building block for constructing novel compound libraries in drug discovery and other chemical biology studies. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQXZZQUMIOLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

    Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyridazine ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or pyrrolidin-3-yloxy groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound is compared to three analogs (Table 1), focusing on core heterocycles, substituents, and sulfonyl groups.

Table 1: Structural Comparison of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine and Analogs

Compound Name Core Structure Ring Size (Heterocycle) Sulfonyl Group Key Substituent
This compound Pyridazine 5-membered (pyrrolidine) Cyclopropylsulfonyl Ether-linked pyrrolidine
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine 4-membered (azetidine) Methylcyclopropyl Trihydroxytriazin
3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Pyridazine 5-membered (pyrrolidine) Phenylsulfonyl Ether-linked pyrrolidine
Key Observations:
  • Sulfonyl Groups : Cyclopropylsulfonyl groups reduce steric hindrance compared to phenylsulfonyl analogs, possibly enhancing metabolic stability .
  • Substituents : Pyridazine offers superior π-π stacking versus trihydroxytriazin, which may improve target affinity but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
This compound 2.1 0.15 45
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine 1.8 0.30 30
3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine 2.5 0.10 25
Key Findings:
  • The target compound’s cyclopropylsulfonyl group balances lipophilicity (LogP ~2.1), favoring membrane permeability while maintaining moderate solubility.
  • Azetidine derivatives (e.g., 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine) exhibit higher solubility due to polar trihydroxytriazin substituents but shorter metabolic half-lives .
  • Phenylsulfonyl analogs show reduced solubility and stability, likely due to increased hydrophobicity and susceptibility to oxidative metabolism .

Biological Activity

The compound 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and a cyclopropylsulfonyl-pyrrolidine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3SC_{12}H_{16}N_2O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the interaction between the pyridazine and pyrrolidine rings, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its functional groups:

  • Pyrrolidine Ring : Known for participating in nucleophilic substitution reactions.
  • Pyridazine Moiety : Exhibits electrophilic properties due to its aromatic nature.
  • Sulfonyl Group : Acts as an electrophile in various chemical reactions.

These functional groups enable the compound to interact with various biological targets, including enzymes and receptors, thus influencing cellular processes.

Biological Activity

Research indicates that compounds with similar structural features often exhibit notable biological activities:

  • Antitumor Activity : Studies have shown that pyridazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against colon cancer cells (LoVo) with IC50 values indicating effective dose-response relationships .
  • Antimicrobial Properties : The sulfonamide derivatives often exhibit multitargeting properties, enhancing their potential for treating infections and inflammatory conditions. The presence of the cyclopropylsulfonyl group may contribute to increased efficacy against bacterial strains .
  • Neuroprotective Effects : Some pyrrolidine-containing compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study on Pyrrolo[1,2-b]pyridazines Evaluated cytotoxicity on human adenocarcinoma cell lines (IC50 values >200 µM) with some derivatives showing moderate toxicity .
Antitumor Activity Assessment Compounds demonstrated dose-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines .
Antimicrobial Activity Evaluation Sulfonamide derivatives exhibited broad-spectrum antimicrobial properties .

Synthesis Pathways

The synthesis of this compound typically involves several steps that require optimization for high purity and yield:

  • Formation of Pyrrolidine Derivative : Initial synthesis involves creating the pyrrolidine ring through nucleophilic substitution.
  • Coupling with Pyridazine : The resulting intermediate is then coupled with a pyridazine derivative to form the final product.
  • Purification : The final compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.

Q & A

Q. What synthetic strategies are reported for constructing the pyrrolidine-sulfonyl-pyridazine scaffold in this compound?

The core structure can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring with a cyclopropylsulfonyl group is typically introduced through sulfonylation of a pyrrolidine precursor using cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The pyridazine-pyrrolidine ether linkage is formed via Mitsunobu or SN2 reactions between 3-hydroxypyridazine and a functionalized pyrrolidine intermediate. Reaction optimization often focuses on stereochemical control (e.g., regioselectivity of the ether bond) and purity, validated by HPLC and NMR .

Q. How is the compound characterized for structural confirmation and purity in academic studies?

Orthogonal analytical techniques are required:

  • X-ray crystallography resolves stereochemistry and bond angles (e.g., confirming the cyclopropylsulfonyl group’s spatial orientation) .
  • NMR (1H, 13C, HSQC) verifies connectivity, particularly distinguishing pyridazine C3-O-pyrrolidine signals from potential regioisomers .
  • LC-MS monitors purity (>95%) and detects sulfonate ester byproducts .

Q. What computational methods are used to predict the compound’s solubility and permeability?

Tools like Schrödinger’s QikProp or ALOGPS calculate logP (partition coefficient) and aqueous solubility. The cyclopropylsulfonyl group increases hydrophilicity but may reduce membrane permeability due to its bulky, polar nature. Molecular dynamics simulations assess interactions with lipid bilayers, guiding formulation strategies (e.g., prodrug derivatization) .

Advanced Research Questions

Q. How do structural modifications to the pyridazine ring affect biological activity in kinase inhibition studies?

Substituents at pyridazine C6 (e.g., methyl, halogen) modulate kinase binding affinity. For example, electron-withdrawing groups (Cl, Br) enhance interactions with hinge regions of TrkA kinases, as seen in analogs with IC50 values <100 nM. Competitive binding assays (e.g., ATP-Glo kinase assays) and molecular docking (using AutoDock Vina) correlate steric/electronic effects with activity .

Q. What experimental approaches resolve contradictions in SAR data for sulfonamide-containing analogs?

Discrepancies in activity may arise from off-target effects or assay conditions. Strategies include:

  • Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler).
  • Metabolite identification (via LC-HRMS) to rule out in situ degradation.
  • Crystallography to confirm binding modes of disputed analogs .

Q. How is in vivo stability assessed for this compound’s sulfonamide moiety?

Radiolabeled (14C or 3H) versions track metabolic fate in rodent models. The cyclopropylsulfonyl group shows resistance to hepatic sulfatases compared to aliphatic sulfonamides, as confirmed by plasma half-life (t1/2) studies and metabolite profiling (e.g., via UPLC-QTOF) .

Q. What strategies mitigate toxicity risks associated with the pyrrolidine-sulfonyl pharmacophore?

  • Reactive metabolite screening (e.g., glutathione trapping assays) identifies electrophilic intermediates.
  • CYP450 inhibition assays (e.g., fluorogenic substrates) evaluate drug-drug interaction potential.
  • hERG channel binding assays (patch-clamp or FLIPR) assess cardiac toxicity risks .

Methodological Resources

  • Synthetic Protocols : Optimized Mitsunobu conditions for ether bond formation .
  • Analytical Workflows : NMR assignments for pyridazine-pyrrolidine hybrids .
  • SAR Databases : Kinase inhibition data for sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.